N-([3,3'-bipyridin]-5-ylmethyl)-4-acetamidobenzamide

Medicinal Chemistry Kinase Inhibitor Design Lipid Kinase Selectivity

Specifically source this N-(heteroarylmethyl)benzamide to control for para-substituent polarity effects in your SAR campaigns. Its predicted ~21 Ų higher tPSA and +1 HBD vs. the 4-propyl analog make it essential for probing polar interactions in PI3Kδ affinity pockets and PRMT selectivity panels. Ideal matched-pair comparator for DMPK and solubility-prioritized library design. Insist on batch-specific COA to minimize impurity confounding.

Molecular Formula C20H18N4O2
Molecular Weight 346.39
CAS No. 2309591-37-3
Cat. No. B2355345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-([3,3'-bipyridin]-5-ylmethyl)-4-acetamidobenzamide
CAS2309591-37-3
Molecular FormulaC20H18N4O2
Molecular Weight346.39
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)C(=O)NCC2=CC(=CN=C2)C3=CN=CC=C3
InChIInChI=1S/C20H18N4O2/c1-14(25)24-19-6-4-16(5-7-19)20(26)23-11-15-9-18(13-22-10-15)17-3-2-8-21-12-17/h2-10,12-13H,11H2,1H3,(H,23,26)(H,24,25)
InChIKeyBECVCMUMUKZXTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procuring N-([3,3'-bipyridin]-5-ylmethyl)-4-acetamidobenzamide (CAS 2309591-37-3): Core Structural Identity and Database Fingerprint


N-([3,3'-bipyridin]-5-ylmethyl)-4-acetamidobenzamide (CAS 2309591-37-3) is a synthetic small molecule (C20H18N4O2, MW 346.4 g/mol) belonging to the N-(heteroarylmethyl)benzamide class . Its structure features an acetamido (–NHCOCH₃) substituent para to the benzamide carbonyl and a 3,3′-bipyridin-5-ylmethyl group linked via the amide nitrogen. The compound is catalogued in commercial chemical databases as a research-grade building block, and its physicochemical identifiers (SMILES: CC(=O)Nc1ccc(C(=O)NCc2cncc(-c3cccnc3)c2)cc1) are confirmed in the Chemsrc repository . No curated bioactivity data for this exact compound exists in ChEMBL or PubChem as of 2026, and primary literature references remain absent from PubMed-indexed journals [1]. This evidentiary gap means that differentiation claims must be approached with caution and rely on structurally analogous comparators where data exist.

Why N-([3,3'-bipyridin]-5-ylmethyl)-4-acetamidobenzamide Cannot Be Replaced by General In-Class Benzamide Analogs


Benzamide derivatives encompassing the N-(pyridinylmethyl)benzamide scaffold frequently display divergent target selectivity, cellular potency, and ADME profiles depending on the nature of the para-substituent on the benzamide ring and the heteroaryl-methyl moiety [1]. Even conservative modifications—such as replacing the acetamido group with a propyl chain—can alter hydrogen-bond donor/acceptor capacity, polar surface area (PSA), and shape complementarity within kinase active sites or epigenetic reader domains, leading to non-linear changes in IC50 or EC50 values that preclude one-for-one substitution [2]. Therefore, procurement decisions must be guided by structure-specific evidence rather than class-level assumptions.

Head-to-Head Quantitative Differentiation Evidence for N-([3,3'-bipyridin]-5-ylmethyl)-4-acetamidobenzamide


Para-Substituent Polarity and Hydrogen-Bond Donor Capacity Differentiates the Acetamido Analog from the Propyl Congener

The target compound bears an acetamido substituent (–NHCOCH₃), which introduces one hydrogen-bond donor (N–H) and one additional hydrogen-bond acceptor (C=O) relative to the 4-propyl analog N-([3,3'-bipyridin]-5-ylmethyl)-4-propylbenzamide (CAS 2191266-72-3). This difference is predicted to increase topological polar surface area (tPSA) by approximately 18–22 Ų (calculated tPSA: target compound ~84 Ų vs. propyl analog ~63 Ų) based on fragment-based additive methods [1]. In the closely matched PI3Kδ biochemical assay environment, the 4-propyl analog exhibits an IC50 of 451 nM (BindingDB BDBM50240975, competitive fluorescence polarization assay) [2]. While direct PI3Kδ inhibition data for the target compound are unavailable, the introduction of the acetamido H-bond donor is expected to modulate potency and isoform selectivity profiles in a manner that cannot be extrapolated from the propyl derivative alone [3].

Medicinal Chemistry Kinase Inhibitor Design Lipid Kinase Selectivity

PRMT3 Methyltransferase Stabilization Activity of the 4-Propyl Analog Highlights the Scaffold's Epigenetic Potential, Which the Acetamido Variant May Distinctly Modulate

The 4-propyl analog N-([3,3'-bipyridin]-5-ylmethyl)-4-propylbenzamide demonstrated binding affinity to the ePL-tagged human PRMT3 methyltransferase domain with an EC50 of 1.30 µM in a cellular thermal shift assay (CETSA)-based protein stabilization format in HEK293 cells [1]. No comparable PRMT3 engagement data exist for the target acetamido compound. However, the replacement of the lipophilic propyl chain with a polar acetamido group is predicted to alter the binding-mode thermodynamics and selectivity across the PRMT family (PRMT1–PRMT9) [2]. This evidence positions the target compound as a tool to dissect the contribution of hydrogen-bonding interactions to PRMT3 selectivity, a question the propyl analog cannot address.

Epigenetics Protein Arginine Methyltransferase Chemical Probe Development

Predicted ADME Differentiation: The Acetamido Group Alters CYP3A4 Liability Relative to Alkyl-Substituted Analogs

The acetamido moiety (–NHCOCH₃) is a known substrate recognition element for certain cytochrome P450 isoforms, particularly CYP3A4, and its presence can confer metabolic instability or, conversely, time-dependent inhibition (TDI) depending on the electronic environment [1]. In contrast, the 4-propyl analog lacks this functional group and is expected to be metabolized primarily via ω-oxidation of the alkyl chain, a pathway with different enzyme kinetics and potential for reactive metabolite formation [2]. No direct CYP inhibition or metabolic stability data are available for either compound in the public domain. However, the divergent metabolic liabilities inferred from the para-substituent chemistry represent a critical procurement consideration for in vivo pharmacological studies where pharmacokinetic consistency is paramount.

Drug Metabolism Cytochrome P450 Metabolic Stability

Calculated Physicochemical Property Space: The Target Compound Occupies a Region Distinct from Both the 4-Propyl and 4-Unsubstituted Analogs

A comparative calculated property analysis identifies that the target compound (MW 346.4, cLogP ~2.0, HBD = 2, HBA = 5) occupies a physicochemical space intermediate between the 4-propyl analog (MW 331.4, cLogP ~3.5, HBD = 1, HBA = 4) and the 4-H analog, N-([3,3'-bipyridin]-5-ylmethyl)benzamide (MW 317.4, cLogP ~2.8, HBD = 1, HBA = 4) . The additional hydrogen-bond donor in the target compound shifts it into a region of chemical property space that is associated with improved aqueous solubility (predicted logS approximately −3.5 vs. −4.2 for the propyl analog) but potentially reduced passive membrane permeability [1]. These property differences are quantifiable in silico and directly inform the feasibility of different assay formats (biochemical vs. cellular) and formulation strategies for in vivo delivery.

Cheminformatics Property-Based Design Fragment-Based Differentiation

Structural Precedent from Analogous N-(Pyridin-3-yl)benzamide Series Confirms That Acetamido Substitution Modulates Biological Target Affinity

In the well-characterized N-(pyridin-3-yl)benzamide series targeting aldosterone synthase (CYP11B2), the introduction of a 4-acetamido substituent on the benzamide ring shifted the selectivity profile relative to unsubstituted and alkyl-substituted analogs, as demonstrated by differential IC50 values against CYP11B2 and CYP11B1 in recombinant enzyme assays [1]. Although this series differs from the target compound by the substitution position on the pyridine ring (pyridin-3-yl vs. 3,3′-bipyridin-5-ylmethyl), the pharmacophoric principle—that the acetamido group engages a distinct sub-pocket within the target enzyme—is likely transferable. This class-level evidence supports the expectation that the target compound will exhibit target engagement characteristics different from its 4-propyl or 4-H analogs.

Structure-Activity Relationship Aldosterone Synthase Inhibition CYP11B2 Selectivity

Optimal Research Application Scenarios for N-([3,3'-bipyridin]-5-ylmethyl)-4-acetamidobenzamide Based on Evidenced Differentiation


Chemical Probe for PI3Kδ Isoform Selectivity Profiling Where Acetamido H-Bond Donation Is Hypothesized to Modulate Selectivity

The predicted tPSA and H-bond donor advantage of the target compound over the 4-propyl analog (~21 Ų higher tPSA, +1 HBD) [1] makes it a rational choice for probing the role of polar interactions within the PI3Kδ affinity pocket. Investigators seeking to decipher whether increased polarity enhances or diminishes selectivity against PI3Kα, PI3Kβ, and PI3Kγ isoforms should include the acetamido compound in parallel with the 4-propyl analog (PI3Kδ IC50 = 451 nM) as a matched-pair comparator [2]. This approach requires both compounds to be sourced from the same synthetic batch to minimize batch-to-batch impurity confounding.

PRMT Family Selectivity Profiling Using the Acetamido/Propyl Matched Pair to Interrogate Polar vs. Lipophilic Binding Determinants

The observed PRMT3 engagement of the 4-propyl analog (CETSA EC50 = 1.30 µM in HEK293 cells) [2] provides a baseline for assessing how the acetamido substituent's polarity influences PRMT family selectivity. The target compound, with its additional H-bond donor and higher predicted solubility, is expected to exhibit a shifted selectivity signature within the PRMT1–PRMT9 panel. Researchers conducting thermal shift assays or methyltransferase activity assays across the PRMT family should include both compounds to construct a quantitative SAR model for para-substituent effects [3].

In Vitro ADME Liability Assessment for Acetamido-Containing Benzamide Chemical Series

The acetamido group is a structural alert for CYP3A4-mediated metabolism and potential time-dependent inhibition [4]. The target compound serves as an ideal test article for hepatic microsome stability assays and CYP inhibition panels (CYP1A2, 2C9, 2C19, 2D6, 3A4) to benchmark the metabolic fate of the acetamidobenzamide subclass. Procurement of this specific compound, rather than a generic benzamide, is essential for generating data that accurately reflects the DMPK properties of acetamido-containing lead candidates in drug discovery programs [5].

Aqueous Solubility-Limited Assay Development Where Reduced DMSO Content Is Critical

The predicted 5-fold solubility advantage of the target compound over the 4-propyl analog (predicted logS ~−3.5 vs. −4.2) [6] suggests that it may be formulated in aqueous buffers with lower DMSO concentrations (≤0.1% v/v). This property is critical for cell-based assays sensitive to DMSO toxicity, such as primary neuron cultures or 3D organoid models. Researchers should include the target compound in solubility-prioritized compound libraries when designing high-content screening campaigns where solvent artifacts must be minimized [7].

Quote Request

Request a Quote for N-([3,3'-bipyridin]-5-ylmethyl)-4-acetamidobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.